

# In-Depth Technical Guide: Spectral and Physicochemical Properties of 4-Benzylxy-3-nitroacetophenone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **4-Benzylxy-3-nitroacetophenone**

Cat. No.: **B018146**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral and physicochemical characteristics of **4-Benzylxy-3-nitroacetophenone**, a valuable intermediate in organic synthesis. Due to the limited availability of direct experimental spectra in public databases, this guide presents a combination of reported physical properties and predicted spectral data based on the analysis of analogous compounds. Detailed experimental protocols for its synthesis and general methodologies for spectral analysis are also included to support further research and application.

## Physicochemical Properties

**4-Benzylxy-3-nitroacetophenone** is a solid, yellow compound at room temperature.<sup>[1]</sup> Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	14347-05-8	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>15</sub> H <sub>13</sub> NO <sub>4</sub>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Molecular Weight	271.27 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Melting Point	134-136 °C	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a>
Boiling Point (Predicted)	426.6 ± 30.0 °C	<a href="#">[2]</a> <a href="#">[3]</a>
Density (Predicted)	1.247 ± 0.06 g/cm <sup>3</sup>	<a href="#">[2]</a>
Flash Point (Predicted)	184.6 °C	<a href="#">[2]</a> <a href="#">[6]</a>
Solubility	Chloroform, DMF, DMSO, Ethyl Acetate	<a href="#">[1]</a> <a href="#">[3]</a>

## Predicted Spectral Data

The following tables outline the predicted spectral data for **4-Benzylxyloxy-3-nitroacetophenone**. These predictions are derived from its chemical structure and by comparison with the known spectral data of similar compounds such as 4-nitroacetophenone and 4-hydroxy-3-nitroacetophenone.

### Predicted <sup>1</sup>H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.4	d	1H	Ar-H (H-2)
~8.1	dd	1H	Ar-H (H-6)
~7.5-7.3	m	5H	Ar-H (Benzyl)
~7.2	d	1H	Ar-H (H-5)
~5.3	s	2H	-OCH <sub>2</sub> -
~2.6	s	3H	-COCH <sub>3</sub>

## Predicted $^{13}\text{C}$ NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~196	C=O
~155	C-O (C-4)
~140	C-NO <sub>2</sub> (C-3)
~135	C-Ar (Benzyl C-1')
~132	C-Ar (C-1)
~130	C-Ar (C-6)
~129	C-Ar (Benzyl C-2', C-6')
~128	C-Ar (Benzyl C-3', C-5')
~127	C-Ar (Benzyl C-4')
~125	C-Ar (C-2)
~114	C-Ar (C-5)
~71	-OCH <sub>2</sub> -
~27	-CH <sub>3</sub>

## Predicted Infrared (IR) Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2950-2850	Weak	Aliphatic C-H Stretch
~1700	Strong	C=O Stretch (Ketone)
~1600, ~1480	Medium	Aromatic C=C Stretch
~1520, ~1340	Strong	N-O Asymmetric & Symmetric Stretch (NO <sub>2</sub> )
~1250	Strong	C-O-C Asymmetric Stretch (Aryl Ether)
~1050	Medium	C-O-C Symmetric Stretch (Aryl Ether)

## Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
271	High	[M] <sup>+</sup> (Molecular Ion)
256	Moderate	[M-CH <sub>3</sub> ] <sup>+</sup>
225	Moderate	[M-NO <sub>2</sub> ] <sup>+</sup>
180	Moderate	[M-C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup>
91	High	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium Ion)
43	High	[CH <sub>3</sub> CO] <sup>+</sup>

## Experimental Protocols

### Synthesis of 4-Benzylxy-3-nitroacetophenone

The synthesis of **4-benzylxy-3-nitroacetophenone** can be achieved in a two-step process starting from 4-hydroxyacetophenone, involving nitration followed by benzylation.

Step 1: Nitration of 4-Hydroxyacetophenone to 4-Hydroxy-3-nitroacetophenone

- In a flask equipped with a stirrer, add 4-hydroxyacetophenone to a mixture of concentrated sulfuric acid and concentrated nitric acid at a controlled temperature, typically below 10 °C.
- After the addition is complete, allow the reaction mixture to stir for a specified time while maintaining the low temperature.
- Pour the reaction mixture onto crushed ice, leading to the precipitation of the crude 4-hydroxy-3-nitroacetophenone.
- Filter the precipitate, wash it thoroughly with cold water until the washings are neutral, and then dry the product.
- Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 4-hydroxy-3-nitroacetophenone.

#### Step 2: Benzylation of 4-Hydroxy-3-nitroacetophenone

- Dissolve 4-hydroxy-3-nitroacetophenone in a suitable solvent such as acetone or DMF.
- Add a base, for instance, potassium carbonate, to the solution.
- Add benzyl chloride or benzyl bromide to the reaction mixture.
- Heat the mixture to reflux and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture and filter off the inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure.
- Purify the resulting crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield pure **4-benzyloxy-3-nitroacetophenone**.<sup>[3]</sup>

## General Methods for Spectral Analysis

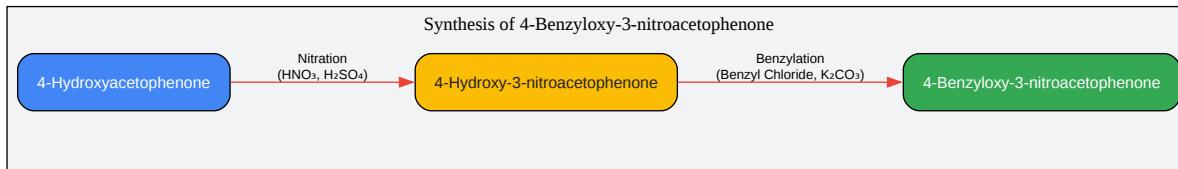
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample

would be dissolved in a deuterated solvent such as  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ , with tetramethylsilane (TMS) used as an internal standard.

- Infrared (IR) Spectroscopy: The IR spectrum would be obtained using an FTIR spectrometer. The solid sample would be prepared as a KBr pellet, and the spectrum would be recorded over a range of 4000-400  $\text{cm}^{-1}$ .
- Mass Spectrometry (MS): The mass spectrum would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced, and the resulting fragmentation pattern would be analyzed.

## Synthesis Workflow Visualization

The following diagram illustrates the synthetic pathway for **4-Benzyl-3-nitroacetophenone**, starting from 4-hydroxyacetophenone.



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Caption: Synthetic route of **4-Benzyl-3-nitroacetophenone**.

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)